5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione
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Overview
Description
5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-bromo-1-(4-ethoxybenzyl)indoline-2,3-dione, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in various biological activities . The exact mode of action of this compound would depend on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione typically involves the following steps:
Ethoxybenzylation: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxybenzyl chloride and a suitable base such as potassium carbonate (K2CO3).
Cyclization: The final step involves cyclization to form the indoline-2,3-dione structure, which can be achieved using various cyclizing agents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione to indoline or other reduced forms.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of new indoline derivatives with different functional groups.
Scientific Research Applications
5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: The compound’s properties may be explored for applications in organic electronics and photonics.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindoline-2,3-dione: Lacks the ethoxybenzyl group, making it less specific in certain applications.
1-(4-Ethoxybenzyl)indoline-2,3-dione: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
5-Chloro-1-(4-ethoxybenzyl)indoline-2,3-dione: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness
5-Bromo-1-(4-ethoxybenzyl)indoline-2,3-dione is unique due to the presence of both the bromine atom and the ethoxybenzyl group. This combination enhances its reactivity and specificity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-1-[(4-ethoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-2-22-13-6-3-11(4-7-13)10-19-15-8-5-12(18)9-14(15)16(20)17(19)21/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUQTGWVDJJTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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